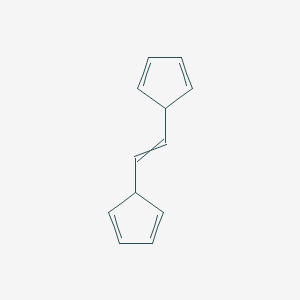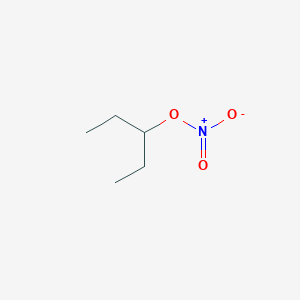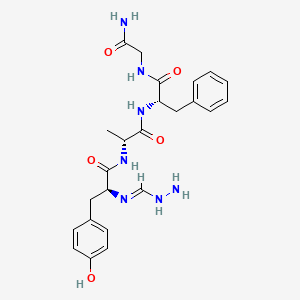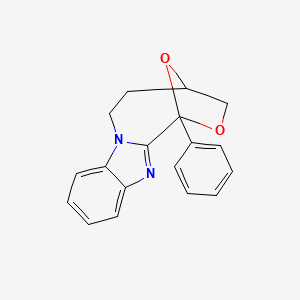
5,5'-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) is an organic compound that features a unique structure consisting of two cyclopentadiene rings connected by an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and ethene or a substituted ethene acts as the dienophile. The reaction conditions often require elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopentadiene, a precursor to 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene), involves the steam cracking of naphtha or the distillation of coal tar. The monomeric form of cyclopentadiene is obtained by heating its dimer, dicyclopentadiene, to around 180°C .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cyclopentadiene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor to biologically active molecules or as a component in drug delivery systems.
Mechanism of Action
The mechanism by which 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) exerts its effects is primarily through its ability to participate in cycloaddition reactions. The ethene bridge and cyclopentadiene rings provide a reactive framework that can interact with various molecular targets. These interactions often involve the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecules .
Properties
CAS No. |
75741-96-7 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5-(2-cyclopenta-2,4-dien-1-ylethenyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H12/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-12H |
InChI Key |
HQVLRGPDFITVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)C=CC2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)













